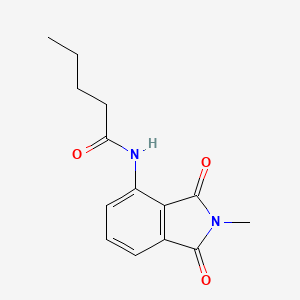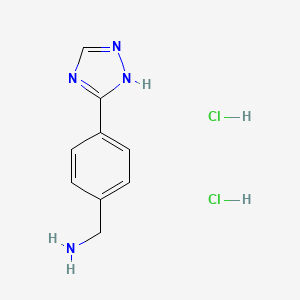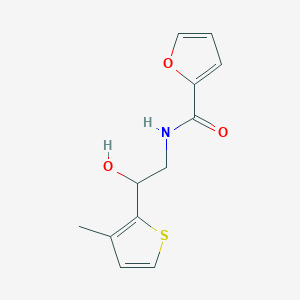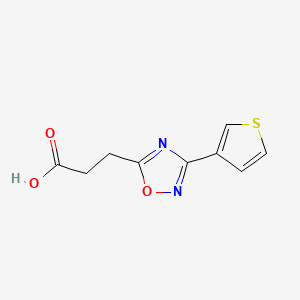
N-(2-methyl-1,3-dioxoisoindolin-4-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-methyl-1,3-dioxoisoindolin-4-yl)pentanamide” is a chemical compound. It’s related to other compounds such as “4-((1,3-dioxoisoindolin-2-yl)methyl)phenethyl ” and “Methyl 4-((1,3-dioxoisoindolin-2-yl)methyl)-3-hydroxy-2-naphthoate ”.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For example, phthalimide derivatives have been synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide .Molecular Structure Analysis
The molecular structure of related compounds has been studied . For instance, the crystal structure of “4-((1,3-dioxoisoindolin-2-yl)methyl)phenethyl” has been reported .Chemical Reactions Analysis
The chemical reactions involving related compounds have been investigated . For example, heteroaromatic nitrogen onium salts, which can be linked to phthalimide, contain a fragmentable nitrogen–oxygen bond that can be cleaved homolytically by irradiation with the appropriate wavelength of light .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed . For example, the compound “4-((1,3-dioxoisoindolin-2-yl)methyl)-1-methoxypyridinium tetrafluoroborate” is photostable in the crystal and does not undergo homolytic N–O bond cleavage as observed in solution .Scientific Research Applications
Pharmaceutical Synthesis
“N-(2-methyl-1,3-dioxoisoindolin-4-yl)pentanamide” and its derivatives have gained significant attention for their potential use in pharmaceutical synthesis . They have been synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide . The structure-activity relationships and biological properties of these derivatives are being studied to unlock their potential as therapeutic agents .
Herbicides
These compounds have also found applications in the development of herbicides . The specific mechanisms of action and effectiveness of these herbicides are subjects of ongoing research.
Colorants and Dyes
The isoindoline nucleus and carbonyl groups at positions 1 and 3 of these compounds make them suitable for use in the production of colorants and dyes . Their unique chemical structure allows for the creation of a wide range of colors and shades.
Polymer Additives
“N-(2-methyl-1,3-dioxoisoindolin-4-yl)pentanamide” and its derivatives can be used as additives in polymers . They can enhance the properties of the polymers, such as their stability, durability, and resistance to environmental factors.
Organic Synthesis
These compounds have diverse chemical reactivity, making them useful in various organic synthesis processes . They can participate in a wide range of chemical reactions, enabling the synthesis of complex organic molecules.
Photochromic Materials
These compounds have potential applications in the development of photochromic materials . Photochromic materials change their color in response to light, and these compounds could enhance the sensitivity and responsiveness of these materials.
Mechanism of Action
Target of Action
N-(2-methyl-1,3-dioxoisoindolin-4-yl)pentanamide is a derivative of N-isoindoline-1,3-dione heterocycles . These compounds have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis . .
Mode of Action
It is known that n-isoindoline-1,3-dione derivatives, to which this compound belongs, have diverse chemical reactivity and promising applications .
Biochemical Pathways
N-isoindoline-1,3-dione derivatives are known for their diverse chemical reactivity and promising applications .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-4-8-11(17)15-10-7-5-6-9-12(10)14(19)16(2)13(9)18/h5-7H,3-4,8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVAOOCMBDEQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,3-dioxoisoindolin-4-yl)pentanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}({[4-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B2466978.png)
![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2466979.png)
![Ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2466981.png)


![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2466984.png)


![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2466987.png)
![2-((3-Allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2466991.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2466994.png)
![2-[(3-Chlorobenzoyl)amino]-4-methylpentanoic acid](/img/structure/B2466997.png)